![molecular formula C16H19BrN2O2 B13503653 tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate: is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a bromine atom at the 8th position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indole derivatives .
Applications De Recherche Scientifique
Chemistry: tert-Butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: Indole derivatives, including this compound, have shown promise in biological research due to their potential pharmacological activities. They are investigated for their anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of tert-butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate is not fully understood. indole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors. The bromine atom and tert-butyl ester group may influence the compound’s binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate: Another indole derivative with a bromine atom and tert-butyl ester group.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Derivatives: These compounds share a similar indole core structure but differ in their substituents and biological activities.
Uniqueness: tert-Butyl 8-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 8th position and the tert-butyl ester group distinguishes it from other indole derivatives .
Propriétés
Formule moléculaire |
C16H19BrN2O2 |
|---|---|
Poids moléculaire |
351.24 g/mol |
Nom IUPAC |
tert-butyl 8-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-8-7-10-11-5-4-6-12(17)14(11)18-13(10)9-19/h4-6,18H,7-9H2,1-3H3 |
Clé InChI |
SUZOVCNVQVQLAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


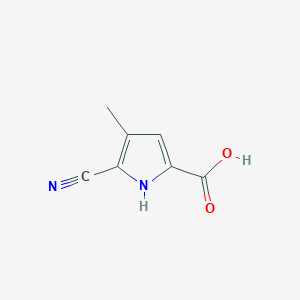
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)
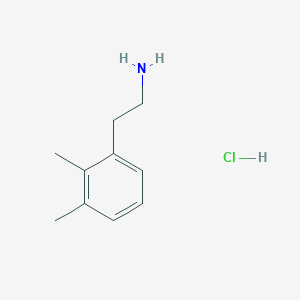
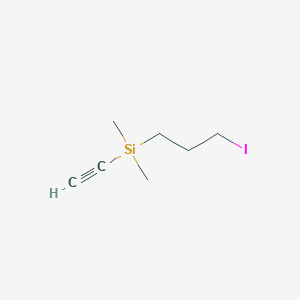
![tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate](/img/structure/B13503608.png)
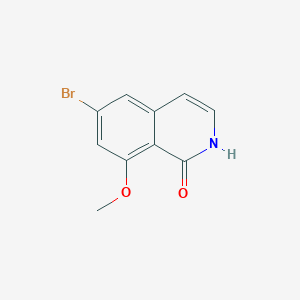
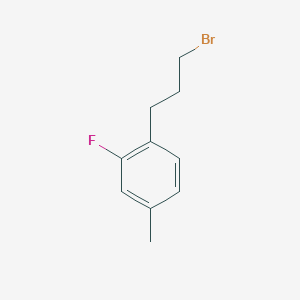
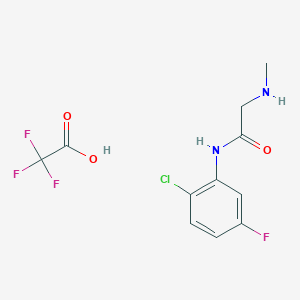
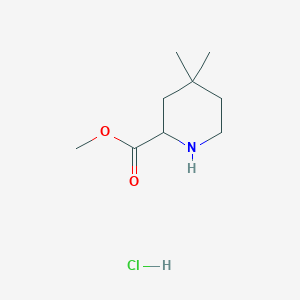
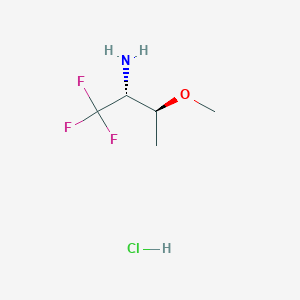
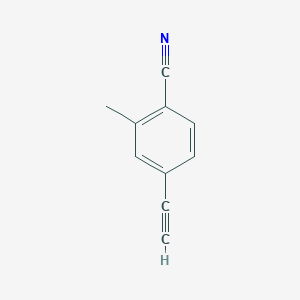

![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)

